molecular formula C18H15FN4O2S2 B2432530 N-(4-fluorophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392297-42-6

N-(4-fluorophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2432530
CAS No.: 392297-42-6
M. Wt: 402.46
InChI Key: ZZFNTKLDQNNSGL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15FN4O2S2 and its molecular weight is 402.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S2/c19-13-6-8-14(9-7-13)20-16(25)11-26-18-23-22-17(27-18)21-15(24)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFNTKLDQNNSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly as an anticancer and anti-Alzheimer agent.

Chemical Structure and Properties

The compound features a thiadiazole ring , an acetamide functional group , and a fluorobenzyl moiety . The molecular formula is C₁₅H₁₄F₁N₃O₂S, with a molecular weight of approximately 329.41 g/mol. The unique arrangement of its components suggests significant biological activity.

Component Description
Thiadiazole RingCore structure associated with various biological activities
Acetamide GroupEnhances solubility and biological interactions
Fluorobenzyl MoietyIncreases lipophilicity and potential binding affinity

Anticancer Activity

This compound has shown promising anticancer properties . Research indicates that this compound may inhibit cancer cell proliferation by interacting with specific proteins involved in tumor growth.

  • Mechanism of Action :
    • The compound appears to disrupt microtubule dynamics, which are crucial for mitosis. Docking studies suggest effective binding to kinases associated with cancer pathways, potentially leading to cell cycle arrest and apoptosis in cancer cells .
  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that derivatives of thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung carcinoma). The IC50 values for these activities range significantly, indicating varying potency among different derivatives .

Anti-Alzheimer Activity

Recent studies have also explored the potential of thiadiazole derivatives in treating neurodegenerative diseases such as Alzheimer's disease.

  • Cholinergic Hypothesis :
    • Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. Some derivatives showed better activity than established drugs like donepezil .
  • Binding Affinity :
    • Molecular docking studies indicate that these compounds can effectively bind to the active site of AChE, enhancing cholinergic neurotransmission and potentially improving cognitive function .

Case Study 1: Anticancer Efficacy

A study involving various thiadiazole derivatives demonstrated that certain compounds exhibited significant antitumor activity against human cancer cell lines. For instance:

  • Compound X : Exhibited an IC50 of 0.28 μg/mL against MCF-7 cells.
  • Compound Y : Showed an IC50 of 0.52 μg/mL against A549 cells.

These findings highlight the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Neuroprotective Effects

In a comparative study on AChE inhibition, several thiadiazole derivatives were tested:

  • Compound A : IC50 = 0.6 ± 0.05 µM (reference drug).
  • Compound B : IC50 = 1.82 ± 0.6 nM (novel derivative).

These results suggest that modifications in the thiadiazole structure can lead to enhanced neuroprotective properties .

Scientific Research Applications

Anticancer Properties

Thiadiazole derivatives, including N-(4-fluorophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, have shown promising results in cancer research. Various studies have highlighted their efficacy against several cancer types:

  • Mechanism of Action : Thiadiazole compounds often exhibit cytotoxic effects by inducing apoptosis in cancer cells. They can inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
  • Case Studies :
    • A study demonstrated that thiadiazole derivatives decreased the viability of human leukemia and non-small cell lung cancer cells, suggesting a broad spectrum of anticancer activity .
    • Another investigation revealed that specific thiadiazole derivatives reduced the growth of breast cancer xenografts in vivo, indicating their potential as therapeutic agents .

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. This compound has been tested against various bacterial strains:

  • In Vitro Studies : Laboratory tests showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Other Biological Activities

Beyond its anticancer and antimicrobial properties, this compound may possess other significant biological activities:

  • Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in chronic inflammatory diseases .
  • Neuroprotective Effects : Preliminary research indicates that certain thiadiazole compounds may protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInduces apoptosis; inhibits cancer cell proliferation ,
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulates inflammatory responses
NeuroprotectiveProtects against oxidative stress

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing thiadiazole-containing acetamide derivatives like this compound?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-chloro-N-phenylacetamide intermediates can react with sodium azide (NaN₃) under reflux in a toluene/water mixture (8:2 v/v) to form azido intermediates, which are further functionalized . Alternatively, potassium carbonate-mediated coupling of thiol-containing heterocycles (e.g., 1,3,4-thiadiazol-2-thiol derivatives) with chloroacetamide precursors in ethanol is a validated approach . Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and purification via recrystallization (ethanol) are critical steps .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For related thiadiazole-acetamide analogs, single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) reveals monoclinic crystal systems (space group P2₁/c) with unit cell parameters: a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, β = 101.823°, and Z = 4 . Complementary techniques include NMR (¹H/¹³C) for functional group validation and mass spectrometry for molecular weight confirmation .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol is widely used for recrystallization due to its moderate polarity, which balances solubility and precipitation. For instance, crude products dissolved in hot ethanol yield high-purity crystals upon slow cooling . For thiadiazole derivatives, dimethyl sulfoxide (DMSO) may also be employed in hot-stage reactions, followed by quenching with ice-water to precipitate solids .

Advanced Research Questions

Q. How can reaction yields be improved for multi-step syntheses involving thiadiazole-thioacetamide coupling?

  • Methodological Answer : Yield optimization often requires adjusting stoichiometry and reaction time. For example, using a 1.5:1 molar ratio of sodium azide to chloroacetamide precursor extends reflux time to 7 hours, ensuring complete conversion . Catalytic additives like triethylamine (Et₃N) in DMSO enhance nucleophilic substitution efficiency by scavenging HCl byproducts . Parallel monitoring via TLC minimizes side-product formation .

Q. What challenges arise in resolving contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often stem from conformational flexibility or polymorphism. For instance, intramolecular hydrogen bonding observed in X-ray (e.g., N–H···O=C interactions) may not manifest in NMR due to dynamic averaging . To resolve this, variable-temperature NMR or DFT calculations can model preferred conformers .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?

  • Methodological Answer : Fluorine’s electron-withdrawing effect enhances metabolic stability and membrane permeability compared to chlorine. In COX inhibition studies, fluorophenyl-thiadiazole derivatives exhibit IC₅₀ values 2–3-fold lower than chlorophenyl analogs due to improved target binding . Computational docking (e.g., AutoDock Vina) can predict binding affinities by modeling halogen interactions with hydrophobic enzyme pockets .

Q. What strategies mitigate decomposition during prolonged storage of thioacetamide derivatives?

  • Methodological Answer : Storage under inert atmosphere (argon) at −20°C in amber vials prevents oxidation of the thioether (-S-) moiety . Lyophilization (freeze-drying) also stabilizes hygroscopic compounds. Purity checks via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months ensure integrity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the melting point of this compound?

  • Methodological Answer : Variability in melting points (e.g., 490 K vs. 485 K) often arises from impurities or polymorphic forms. Repetitive recrystallization (≥3 cycles) from ethanol or acetonitrile ensures consistent purity . Differential Scanning Calorimetry (DSC) can identify polymorphs by detecting multiple endothermic peaks .

Q. Why do biological assay results vary across studies for structurally similar thiadiazole-acetamides?

  • Methodological Answer : Assay conditions (e.g., cell line specificity, serum concentration) significantly influence outcomes. For example, antimicrobial activity against S. aureus may show 4–8 μg/mL variability depending on broth microdilution vs. agar diffusion methods . Standardizing protocols (CLSI guidelines) and using internal controls (e.g., ciprofloxacin) reduce discrepancies .

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